2,2-Dimethyl-1,3-dioxolane-4-methanol Dibenzyl Phosphate
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Overview
Description
2,2-Dimethyl-1,3-dioxolane-4-methanol Dibenzyl Phosphate is an organic compound with the molecular formula C6H12O3. It is a derivative of 2,2-Dimethyl-1,3-dioxolane-4-methanol, which is known for its applications in various chemical reactions and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-1,3-dioxolane-4-methanol involves the condensation of glycolic acid and acetone in the presence of phosphorus pentoxide (P2O5) in diethyl ether . The reaction is typically carried out under controlled temperature and inert atmosphere to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of 2,2-Dimethyl-1,3-dioxolane-4-methanol Dibenzyl Phosphate may involve large-scale batch reactors where the reactants are mixed and heated under specific conditions. The process is optimized to minimize by-products and maximize the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-1,3-dioxolane-4-methanol Dibenzyl Phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The reactions are typically carried out under controlled temperature and pressure to ensure desired outcomes .
Major Products Formed
The major products formed from these reactions include various alcohols, aldehydes, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2,2-Dimethyl-1,3-dioxolane-4-methanol Dibenzyl Phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and its role in drug development.
Industry: It is used in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-1,3-dioxolane-4-methanol Dibenzyl Phosphate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in chemical reactions, facilitating the formation of new chemical bonds. Its effects are mediated through its ability to participate in various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
- 2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde
- Glycerol formal
- 4-Benzyloxy-3-methoxybenzaldehyde
- Potassium tert-butoxide
- 3-Benzyloxy-1,2-propanediol
- Glycidol
- 2,2-Dimethyl-1,3-dioxolan-4-ylmethyl p-toluenesulfonate
Uniqueness
2,2-Dimethyl-1,3-dioxolane-4-methanol Dibenzyl Phosphate is unique due to its specific chemical structure, which allows it to participate in a wide range of chemical reactions. Its versatility and reactivity make it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
dibenzyl (2,2-dimethyl-1,3-dioxolan-4-yl)methyl phosphate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25O6P/c1-20(2)22-15-19(26-20)16-25-27(21,23-13-17-9-5-3-6-10-17)24-14-18-11-7-4-8-12-18/h3-12,19H,13-16H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYWQMEVAWGQPMX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)COP(=O)(OCC2=CC=CC=C2)OCC3=CC=CC=C3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25O6P |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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